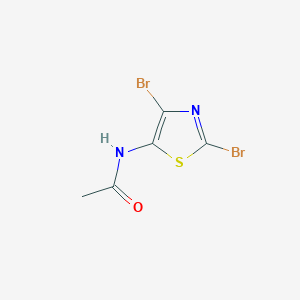

N-(2,4-dibromothiazol-5-yl)acetamide

Description

N-(2,4-Dibromothiazol-5-yl)acetamide is a brominated thiazole derivative featuring an acetamide substituent at position 5 of the thiazole ring and bromine atoms at positions 2 and 2. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms in this compound enhance its molecular weight (estimated molar mass: ~304.97 g/mol) and lipophilicity, which may influence its bioavailability and interaction with biological targets.

Properties

Molecular Formula |

C5H4Br2N2OS |

|---|---|

Molecular Weight |

299.97 g/mol |

IUPAC Name |

N-(2,4-dibromo-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C5H4Br2N2OS/c1-2(10)8-4-3(6)9-5(7)11-4/h1H3,(H,8,10) |

InChI Key |

BAWYEEJSSIOWQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(S1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Antifungal Activity

Key Analogues :

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) ():

- Structure : Feature a benzo[d]thiazole sulfonyl group linked to a piperazine-acetamide scaffold.

- Activity : Demonstrated potent antifungal and gram-positive antibacterial activity.

- Comparison : Unlike N-(2,4-dibromothiazol-5-yl)acetamide, these compounds have extended sulfonyl-piperazine moieties, which may enhance solubility and target binding. The brominated thiazole core in the target compound could offer distinct electronic effects due to bromine’s strong electron-withdrawing nature .

Anti-inflammatory Thiazolidinedione-Acetamide Hybrids

Key Analogues :

- (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73) (): Structure: Combines a thiazolidinedione (TZD) ring with a phenoxy-acetamide group. Activity: Exhibited significant anti-inflammatory activity, surpassing indomethacin in some assays. Comparison: The TZD core in compound 73 provides a conjugated system for hydrogen bonding, whereas the dibromothiazole in the target compound may prioritize halogen bonding interactions. The absence of a TZD ring in the target compound suggests different mechanistic pathways .

Chloro- and Formyl-Substituted Thiazole Acetamides

Key Analogue :

- N-(4-Chloro-5-formyl-2-thiazolyl)Acetamide (): Structure: Contains a chloro substituent at position 4 and a formyl group at position 5 of the thiazole ring. Physicochemical Properties: Molar mass = 204.63 g/mol; predicted pKa = 8.65. The formyl group in the analogue may engage in covalent interactions, unlike the acetamide in the target compound .

Indazole- and Isoxazole-Based Acetamides

Key Analogues :

- 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) (): Structure: Indazole core with ethoxyphenyl and fluorophenyl substituents. Activity: Evaluated for anti-proliferative effects. Comparison: The indazole scaffold offers a planar aromatic system, contrasting with the smaller thiazole ring in the target compound. The ethoxy and fluorine substituents may mimic bromine’s steric and electronic effects .

- N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) (): Structure: Isoxazole ring with methyl and phenyl groups. Comparison: Isoxazole’s oxygen atom vs.

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve target binding in hydrophobic pockets compared to chlorine.

- Acetamide Positioning: The acetamide at position 5 in the target compound contrasts with phenoxy or sulfonyl groups in analogues, suggesting divergent interactions with enzymes like cyclooxygenase or fungal cytochrome P450 .

- Heterocycle Choice : Thiazoles (sulfur-containing) vs. isoxazoles (oxygen-containing) influence electron distribution, affecting reactivity and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.